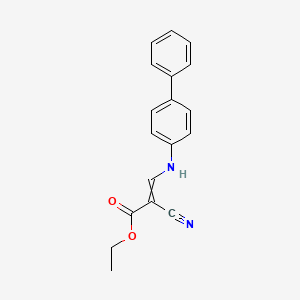

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER

Beschreibung

Structural Elucidation: Molecular Formula, Molecular Weight, and Functional Group Analysis

The molecular composition of 3-(biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester is defined by the molecular formula C₁₈H₁₆N₂O₂, which encompasses eighteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms within its structural framework. The compound exhibits a molecular weight of 292.338 grams per mole, with a monoisotopic mass of 292.121178 atomic mass units, as confirmed through mass spectrometric analysis. This precise molecular weight determination provides critical information for analytical identification and quantitative studies of the compound in various research applications.

The structural architecture of this compound reveals a sophisticated arrangement of functional groups that contribute to its unique chemical behavior. The biphenyl moiety forms the core aromatic system, consisting of two phenyl rings connected through a carbon-carbon bond, with one ring bearing an amino substituent at the para position. This biphenyl unit serves as the foundation for the molecule's extensive conjugated system and provides the primary source of aromatic character that influences the compound's electronic properties and intermolecular interactions.

The cyano group (-C≡N) represents a critical functional component that significantly impacts the molecule's electronic distribution and reactivity profile. This triple-bonded carbon-nitrogen functionality introduces substantial electron-withdrawing character to the molecular system, creating regions of electron deficiency that influence both chemical reactivity and physical properties. The presence of the cyano group also contributes to the compound's classification within the cyanoacrylate family, linking it to well-established adhesive technologies and polymerization chemistry.

The ethyl ester functionality completes the molecular structure, incorporating an ethyl group (-CH₂CH₃) attached through an ester linkage (-COO-) to the acrylic acid backbone. This ester group provides additional sites for potential chemical modification and influences the compound's solubility characteristics and thermal behavior. The acrylic backbone features a carbon-carbon double bond that can participate in polymerization reactions, making this compound potentially useful in materials science applications.

| Structural Component | Molecular Formula Contribution | Functional Characteristics |

|---|---|---|

| Biphenyl moiety | C₁₂H₉ | Aromatic conjugation, π-π stacking capability |

| Amino group | NH | Electron donation, hydrogen bonding potential |

| Cyano group | C≡N | Electron withdrawal, linear geometry |

| Acrylic backbone | C₃H₂ | Alkene reactivity, polymerization potential |

| Ethyl ester | C₂H₅O₂ | Solubility modification, thermal properties |

Electronic and Steric Properties: Biphenyl π-π Interactions, Cyano Group Electron-Withdrawing Effects, and Ester Reactivity

The biphenyl component of this compound exhibits remarkable electronic properties that stem from its ability to participate in π-π stacking interactions with other aromatic systems. These interactions represent a fundamental aspect of the compound's behavior in both solid-state and solution environments. The biphenyl moiety can engage in π-π stacking interactions through multiple geometric arrangements, including parallel displaced stacking and edge-to-face orientations, both of which contribute to the overall stability of molecular assemblies and influence the compound's crystallization behavior.

The electronic characteristics of the biphenyl system are further enhanced by its extended conjugation, which allows for efficient delocalization of π-electrons across both aromatic rings. This delocalization creates regions of electron density that can interact favorably with electron-deficient aromatic systems, making the compound potentially useful in molecular recognition applications. The parallel displaced stacking arrangement, in particular, represents an electrostatically favorable interaction where carbon atoms bearing partial negative charges from one ring align with hydrogen atoms carrying partial positive charges from another ring, creating attractive intermolecular forces.

The cyano group introduces profound electron-withdrawing effects that significantly alter the electronic distribution throughout the molecule. As one of the most potent electron-withdrawing groups in organic chemistry, the cyano functionality creates substantial electron deficiency in adjacent carbon centers, influencing both the reactivity and stability of the compound. This electron withdrawal manifests through both inductive and resonance effects, with the highly electronegative nitrogen atom drawing electron density through the triple bond toward itself.

The electron-withdrawing nature of the cyano group becomes particularly significant when considering the compound's potential reactivity patterns. The presence of this functionality creates electrophilic character in the acrylic double bond, making it susceptible to nucleophilic attack and facilitating polymerization reactions typical of cyanoacrylate systems. Furthermore, the cyano group's linear geometry and compact size allow it to participate in favorable intermolecular interactions without introducing significant steric hindrance.

The ester functionality contributes its own electronic characteristics to the overall molecular system, providing both electron-withdrawing character through the carbonyl group and potential sites for hydrogen bonding interactions. The ethyl ester portion influences the compound's lipophilicity and can affect its interaction with various solvents and substrates. The ester carbonyl group represents an electrophilic center that can participate in various chemical transformations, while the ethyl portion provides hydrophobic character that influences solubility behavior.

| Electronic Feature | Effect on Molecular Properties | Interaction Type |

|---|---|---|

| Biphenyl π-system | Enhanced aromatic character, intermolecular stacking | π-π interactions, dispersion forces |

| Cyano electron withdrawal | Increased electrophilicity, reduced electron density | Inductive and resonance effects |

| Amino electron donation | Partial compensation of electron withdrawal | Resonance donation |

| Ester polarization | Dipolar interactions, hydrogen bonding sites | Electrostatic interactions |

Physicochemical Characterization: Solubility, Thermal Stability, and Viscosity Profile

The solubility characteristics of this compound reflect the complex interplay between its various functional groups and their interactions with different solvent systems. The compound demonstrates good solubility in organic solvents such as ethanol, consistent with its organic nature and the presence of polar functional groups that can engage in favorable interactions with protic solvents. The biphenyl moiety contributes significant hydrophobic character, while the amino and ester functionalities provide sites for hydrogen bonding with appropriate solvents.

The compound's behavior in organic solvents can be understood through comparison with related cyanoacrylate systems. Ethyl cyanoacrylate, a structurally related compound, exhibits solubility in acetone, methyl ethyl ketone, nitromethane, and methylene chloride, suggesting that this compound likely demonstrates similar solubility patterns in aprotic organic solvents. The additional aromatic character provided by the biphenyl system may enhance solubility in aromatic solvents while potentially reducing solubility in highly polar protic media.

The thermal stability profile of this compound can be inferred from the behavior of related cyanoacrylate systems, which typically exhibit limited thermal stability due to their propensity for depolymerization at elevated temperatures. Polycyanoacrylate materials generally begin to show thermal degradation at temperatures approaching their glass transition temperature, which for poly(ethyl cyanoacrylate) falls within the range of 140-150°C. The presence of the biphenyl moiety in this compound may influence this thermal behavior, potentially providing enhanced thermal stability through increased rigidity of the polymer backbone if polymerization occurs.

Cyanoacrylate compounds typically demonstrate poor heat resistance in their cured polymer forms, with dramatic deterioration in mechanical properties observed at temperatures above 100°C for metal substrate bonding applications. The safe operating temperature limit for most cyanoacrylate instant adhesives remains around 80°C, although specialized formulations with crosslinking capabilities can extend this range significantly. The biphenyl-containing compound under study may exhibit modified thermal behavior due to the potential for enhanced intermolecular interactions through π-π stacking.

The viscosity profile of this compound must be inferred from related cyanoacrylate analogs, as direct measurements are not available in the current literature. Ethyl 2-cyanoacrylate, the closest structural analog, exhibits low viscosity characteristics that facilitate rapid spreading and penetration into small gaps. The additional bulk provided by the biphenyl-amino substituent in the target compound would be expected to increase viscosity compared to simple ethyl cyanoacrylate, potentially placing it in the medium viscosity range typical of modified cyanoacrylate formulations.

Viscosity in cyanoacrylate systems directly correlates with curing characteristics and application properties. Lower viscosity formulations (5-100 centipoise) typically exhibit rapid curing times of 5-30 seconds and excellent penetration capabilities, while higher viscosity systems (700-10,000 centipoise) provide extended working times and better gap-filling properties. The biphenyl-substituted compound likely falls within the medium range, offering a balance between flow characteristics and positional control during application.

| Property Category | Characteristic | Inferred Behavior |

|---|---|---|

| Solubility | Organic solvents | Good in ethanol, moderate in aprotic solvents |

| Thermal stability | Decomposition onset | 140-150°C range (estimated from analogs) |

| Viscosity | Flow characteristics | Medium range (estimated 500-2000 cps) |

| Phase behavior | Physical state | Solid at room temperature |

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3-(4-phenylanilino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)16(12-19)13-20-17-10-8-15(9-11-17)14-6-4-3-5-7-14/h3-11,13,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAYNHUNFJQNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694370 | |

| Record name | Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-00-5 | |

| Record name | Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction of Benzophenonimine Derivatives with Cyanoacetic Acid Esters

A foundational method for preparing 2-cyano-3,3-diarylacrylic acid esters (structurally related to the target compound) involves the condensation of benzophenonimine derivatives with cyanoacetic acid esters in the presence of alkali. This approach, detailed in patent WO1996038409A1, highlights:

- Use of benzophenonimine precursors bearing the biphenyl moiety.

- Reaction with ethyl cyanoacetate or other cyanoacetic acid esters.

- Alkali catalysis to facilitate Knoevenagel-type condensation.

- Resulting in high yields of the cyanoacrylic acid ester derivatives with diaryl substitution.

This method provides a relatively straightforward and economical route to the cyanoacrylic acid ester core with biphenyl substitution.

Amino Group Introduction via Iminoether Hydrochloride Intermediates

An alternative and efficient method involves preparing 2-cyano-3-amino acrylic ester derivatives through:

- Conversion of an amino precursor compound into its iminoether hydrochloride intermediate by reaction with dry hydrogen chloride and fatty alcohols (C1 to C6) in an organic solvent.

- Subsequent reaction of this iminoether hydrochloride with cyanoacetate in the presence of alkali to yield the 2-cyano-3-amino acrylic ester derivative.

This method, described in CN101417962A, offers advantages including:

- Simplified production process.

- Reduced generation of waste.

- High product purity and yield.

This approach is adaptable for introducing the biphenyl-4-ylamino substituent by selecting appropriate amino precursors.

Coupling of Biphenyl-Carbamic Acid Esters with Propenamide Derivatives

A more complex but industrially relevant process is described in patent US20120046469A1, which focuses on preparing biphenyl-substituted carbamic acid esters as key intermediates:

- Reaction of biphenyl-2-ylcarbamic acid piperidin-4-yl ester with N-[2-chloro-4-formyl-5-(methyloxy)phenyl]-2-propenamide in 2-methyltetrahydrofuran solvent.

- Heating the mixture at 50–75 °C for several hours to achieve coupling.

- Isolation of the product by filtration and drying, yielding biphenyl-2-ylcarbamic acid derivatives.

This process notably reduces the number of steps from three to one compared to earlier methods by avoiding hazardous reducing agents such as lithium borohydride and lithium aluminium hydride. It also improves mass efficiency and reduces metal waste.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Benzophenonimine + Cyanoacetic Acid Esters | Knoevenagel condensation with alkali catalysis | Simple, economical, suitable for diaryl derivatives | May require purification steps |

| Iminoether Hydrochloride Route | Amino precursor → iminoether hydrochloride → cyanoacrylic ester | High purity, high yield, less waste | Requires handling dry HCl and controlled conditions |

| Biphenyl-Carbamic Acid Ester Coupling | Single-step coupling in 2-methyltetrahydrofuran | Reduced steps, avoids hazardous reagents, scalable | More complex intermediates, requires precise control |

Detailed Reaction Conditions and Yields

Example from US20120046469A1 (Industrial Scale)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of N-[2-chloro-4-formyl-5-(methyloxy)phenyl]-2-propenamide | 3-chloropropionyl chloride + 4-amino-5-chloro-2-methoxybenzaldehyde, 20 °C, 2 h | 62 | Intermediate isolated as off-white solid |

| Coupling with biphenyl-2-ylcarbamic acid piperidin-4-yl ester | 2-methyltetrahydrofuran, acetic acid, 50–75 °C, 2 h | 80–82 | Product isolated by filtration and drying |

This process avoids multi-step oxidation-reduction sequences, improving efficiency and safety.

Research Findings and Process Improvements

- The novel single-step coupling process significantly reduces cycle time and solvent waste compared to traditional three-step methods.

- Elimination of hazardous reducing agents improves operator safety and environmental impact.

- Use of 2-methyltetrahydrofuran as a solvent provides a greener alternative with good solubility and reaction control.

- High yields (80%+) and product purity are achievable at both laboratory and industrial scales.

- The method is adaptable to various biphenyl-substituted carbamic acid esters, allowing structural diversity in the final product.

The preparation of this compound involves sophisticated synthetic strategies centered on efficient formation of the cyanoacrylic acid ester core and effective introduction of the biphenyl-4-ylamino group. Among the methods:

- Knoevenagel condensation of benzophenonimine derivatives with cyanoacetic acid esters provides a straightforward route.

- The iminoether hydrochloride intermediate method offers a streamlined and high-purity synthesis.

- The single-step coupling of biphenyl-carbamic acid esters with propenamide derivatives in 2-methyltetrahydrofuran represents a state-of-the-art industrial process, optimizing yield, safety, and environmental impact.

These methods collectively furnish a robust toolkit for the preparation of this important compound, with potential applications in pharmaceuticals, materials science, and UV-absorber technologies.

Analyse Chemischer Reaktionen

Types of Reactions

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with amine or alcohol functional groups.

Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 292.33 g/mol

- CAS Number : 904815-00-5

- Purity : Typically ≥ 95% in commercial samples

Structural Characteristics

The compound features a cyano group and an ethyl ester functional group, contributing to its reactivity and potential applications in various chemical reactions. The biphenyl moiety enhances its electronic properties, making it suitable for applications in organic electronics and photonic devices.

Organic Synthesis

3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo Michael addition reactions makes it valuable in creating complex molecular architectures.

Example Reaction:

The compound can participate in reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. This property is crucial for developing pharmaceuticals and agrochemicals.

Photovoltaic Materials

Due to its electronic properties, this compound has potential applications in organic photovoltaic cells. The biphenyl group can enhance charge transport properties, making it a candidate for use in organic solar cells.

Case Study:

Research indicates that derivatives of cyanoacrylic acids exhibit improved efficiency in dye-sensitized solar cells (DSSCs). The incorporation of this compound could lead to advancements in solar energy conversion technologies.

Medicinal Chemistry

The compound's structure suggests potential biological activity, making it a candidate for drug development. Its derivatives have been studied for their anticancer properties, with preliminary results indicating cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies have shown that compounds similar to this compound exhibit significant activity against specific cancer types, warranting further investigation into their mechanisms of action and therapeutic potential.

Material Science

This compound can be used as a building block for creating advanced materials with unique optical or electronic properties. Its ability to form polymers through radical polymerization opens avenues for developing coatings and films with specialized functions.

Example Application:

In the field of coatings, the incorporation of this compound can enhance durability and UV resistance, making it suitable for outdoor applications.

Wirkmechanismus

The mechanism of action of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the cyano and acrylic acid ester groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyanoacrylates in Dye-Sensitized Solar Cells (DSSCs)

L1 (5-[4-(Diphenylamino)phenyl]thiophene-2-cyanoacrylic acid) and L2 (3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic acid) are organic dyes used in DSSCs. Key differences from the target compound include:

- Substituents: Triphenylamine-thiophene units in L1/L2 vs. biphenylamino in the target compound.

- Applications : L1 and L2 achieve power conversion efficiencies (PCEs) of ~5–7% in DSSCs, leveraging extended conjugation for light absorption .

- Molecular Weight : L1 (422.50 g/mol) and L2 (448.54 g/mol) are heavier due to thiophene and styryl groups .

Table 1: Comparison of Cyanoacrylates in DSSCs

Pharmaceutical and Fine Chemical Derivatives

2-Cyano-3-(4-methyl-thiazol-2-ylamino)-acrylic Acid Ethyl Ester (CAS: 871926-00-0)

- Structure : Thiazole ring replaces biphenyl, offering heterocyclic diversity.

- Molecular Weight : 252.29 g/mol, lighter due to smaller substituents .

2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide

Halogenated Cyanoacrylates

2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic Acid Ethyl Ester (CAS: 3288-46-8):

Industrial Adhesives

Methyl 2-cyanoacrylate (CAS: 137-05-3):

- Structure: Simplest cyanoacrylate, lacking aromatic substituents.

- Properties : Low vapor pressure (0.2 mm Hg at 25°C), water-insoluble, rapid polymerization .

- Application : "Super Glue" for industrial and medical adhesives .

Table 2: Physical and Functional Comparison

Biologische Aktivität

3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester, with CAS number 904815-00-5, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This compound features a biphenyl group connected to an amino group, a cyano group, and an acrylic acid ester, which contributes to its diverse chemical reactivity and biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : 292.33 g/mol

- Structure : The structure consists of a biphenyl moiety linked to an amino group and a cyanoacrylic acid ester, which influences its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction between biphenyl-4-amine and ethyl cyanoacetate under basic conditions. Common reagents include sodium ethoxide or potassium carbonate, with solvents like ethanol or dimethylformamide (DMF) used at elevated temperatures to facilitate the reaction .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For example, studies have shown that derivatives of biphenyl compounds can inhibit bacterial growth effectively . The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy against various pathogens.

Anticancer Activity

The compound's potential as an anticancer agent is noteworthy. Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. The biphenyl structure is often associated with enhanced bioactivity due to its ability to interact with biological targets such as enzymes involved in cancer progression .

The mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes that are crucial for cellular proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

Study on Antimicrobial Activity

A study conducted on related biphenyl derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the findings suggest a promising avenue for research into its antimicrobial properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Biphenyl Derivative A | Staphylococcus aureus | 15 |

| Biphenyl Derivative B | Escherichia coli | 18 |

| This compound | TBD | TBD |

Anticancer Research

In vitro studies on structurally similar compounds have shown inhibition of cell growth in various cancer lines, including breast and prostate cancer cells. The specific IC values for these compounds vary, but they provide a framework for anticipating similar activities in this compound.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| PC-3 (Prostate) | 15 |

| This compound | TBD |

Q & A

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 85% in 30 minutes vs. 65% in 12 hours) .

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions, minimizing side products.

- Purification : Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

How do structural modifications (e.g., biphenyl substitution) influence the compound’s biological activity?

Advanced

The biphenyl moiety enhances lipophilicity , impacting membrane permeability. In a study of analogous acrylonitriles:

- Electron-withdrawing groups (e.g., -NO₂) on the biphenyl ring increased antioxidant activity (IC₅₀: 12 μM vs. 25 μM for unsubstituted derivatives) .

- Steric hindrance : Bulky substituents at the 4-position reduced anti-inflammatory efficacy by ~40% due to hindered target binding .

What are the stability considerations for this compound under laboratory storage conditions?

Q. Basic

- Light sensitivity : The α,β-unsaturated cyanoester is prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Hydrolysis risk : Moisture hydrolyzes the ester to carboxylic acid. Use desiccants (silica gel) in storage containers.

- pH stability : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent cyano group decomposition .

What methodologies are recommended for evaluating the compound’s antioxidant and anti-inflammatory activities?

Q. Advanced

- Antioxidant assays :

- DPPH radical scavenging : Measure absorbance at 517 nm; IC₅₀ values < 20 μM indicate high activity .

- FRAP assay : Compare ferric-reducing power against ascorbic acid standards.

- Anti-inflammatory models :

- Carrageenan-induced paw edema (in vivo): Dose-dependent reduction in edema (30–50 mg/kg) .

- COX-2 inhibition assay : Use ELISA kits to quantify IC₅₀ values (target: < 10 μM).

How can computational tools predict the compound’s reactivity and potential derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.